Ethanol,2-[[4-[ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]- Ethanol,2-[[4-[ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]-
Brand Name: Vulcanchem
CAS No.: 104516-93-0
VCID: VC20750489
InChI: InChI=1S/C12H19N3O4/c1-2-14(6-8-17)10-3-4-11(13-5-7-16)12(9-10)15(18)19/h3-4,9,13,16-17H,2,5-8H2,1H3
SMILES: CCN(CCO)C1=CC(=C(C=C1)NCCO)[N+](=O)[O-]
Molecular Formula: C12H19N3O4
Molecular Weight: 269.3 g/mol

Ethanol,2-[[4-[ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]-

CAS No.: 104516-93-0

Cat. No.: VC20750489

Molecular Formula: C12H19N3O4

Molecular Weight: 269.3 g/mol

* For research use only. Not for human or veterinary use.

Ethanol,2-[[4-[ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]- - 104516-93-0

Specification

CAS No. 104516-93-0
Molecular Formula C12H19N3O4
Molecular Weight 269.3 g/mol
IUPAC Name 2-[4-[ethyl(2-hydroxyethyl)amino]-2-nitroanilino]ethanol
Standard InChI InChI=1S/C12H19N3O4/c1-2-14(6-8-17)10-3-4-11(13-5-7-16)12(9-10)15(18)19/h3-4,9,13,16-17H,2,5-8H2,1H3
Standard InChI Key SSRBPSAPLFYFAX-UHFFFAOYSA-N
SMILES CCN(CCO)C1=CC(=C(C=C1)NCCO)[N+](=O)[O-]
Canonical SMILES CCN(CCO)C1=CC(=C(C=C1)NCCO)[N+](=O)[O-]

Introduction

What is Ethanol,2-[[4-[ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]-?

Ethanol,2-[[4-[ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]- is a nitroaniline derivative with the molecular formula C12H19N3O4C_{12}H_{19}N_3O_4
and a molecular weight of 269.3 g/mol . It is also known by its CAS number 104516-93-0 . Synonyms include 2-[4-[ethyl(2-hydroxyethyl)amino]-2-nitroanilino]ethanol and Ethanol, 2-4-ethyl(2-hydroxyethyl)amino-2-nitrophenylamino- .

Synthesis

The synthesis of 2-{4-[Ethyl(2-hydroxyethyl)amino]-2-nitroanilino}ethan-1-ol typically involves a multi-step process:

  • Nitration of Aniline: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2-nitroaniline.

  • Ethylation: The 2-nitroaniline is then subjected to ethylation using ethyl bromide in the presence of a base such as potassium carbonate.

  • Hydroxyethylation: The ethylated product is further reacted with ethylene oxide to introduce the hydroxyethyl group.

  • Amination: Finally, the compound undergoes amination with ethanolamine to yield the desired product.

Industrial production may involve continuous flow processes, catalysts, and optimized reaction conditions to enhance efficiency and yield.

Chemical Reactions

Ethanol,2-[[4-[ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]- can undergo several types of chemical reactions:

  • Oxidation: Oxidation reactions can occur at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids. Common reagents include potassium permanganate or chromium trioxide in acidic conditions.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride, forming 2-{4-[Ethyl(2-hydroxyethyl)amino]-2-aminoanilino}ethan-1-ol.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups. Nucleophiles such as amines or thiols can be used in the presence of a base.

Safety and Hazards

GHS Hazard Statements :

  • H302: Harmful if swallowed

  • H317: May cause an allergic skin reaction

Precautionary Statement Codes: P261, P264, P270, P272, P280, P301+P317, P302+P352, P321, P330, P333+P317, P362+P364, and P501 .

Hazard Classes and Categories:

  • Acute toxicity - category 4

  • Skin sensitization - category 1

Biological Activity and Applications

Ethanol, 2-[[4-[ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]- exhibits several biological activities:

  • Enzyme Interaction: The nitro group can be reduced to form reactive intermediates that may interact with enzymes, potentially influencing metabolic pathways.

  • Cell Membrane Permeability: The hydroxyethyl group enhances solubility and facilitates transport across cell membranes, which may increase the compound's bioavailability.

  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties. In controlled studies, it demonstrated significant inhibition of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of approximately 50 µg/mL.

Antimicrobial Efficacy

PathogenMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli50

Regulatory Information

  • New Zealand EPA Inventory of Chemical Status: Ethanol, 2-4-ethyl(2-hydroxyethyl)amino-2-nitrophenylamino- does not have an individual approval but may be used as a component in a product covered by a group standard . It is not approved for use as a chemical in its own right .

  • Australian Inventory of Industrial Chemicals: Chemical: Ethanol, 2-[4-[ethyl[(2-hydroxyethyl)amino]-2-nitrophenyl]amino]-

  • Chemical Assessment: IMAP assessments - HC Blue No. 12 and its hydrochloride: Human health tier II assessment

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